16-(Acetylthio)hexadecanoic acid
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Overview
Description
16-(Acetylthio)hexadecanoic acid: is a specialized fatty acid derivative It is characterized by the presence of an acetylthio group attached to the sixteenth carbon of the hexadecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-(Acetylthio)hexadecanoic acid typically involves the protection of the thiol group using acetyl chloride. The process begins with the reaction of mercaptohexadecanoic acid with acetyl chloride in the presence of zinc powder. The reaction is carried out in chloroform and acetic acid, followed by purification through flash column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: 16-(Acetylthio)hexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The acetylthio group can be reduced to a thiol group.
Substitution: The acetylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Substituted hexadecanoic acid derivatives.
Scientific Research Applications
Chemistry: 16-(Acetylthio)hexadecanoic acid is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used to study lipid metabolism and the role of fatty acids in cellular processes. It may also serve as a model compound for studying the behavior of thiol-containing fatty acids in biological systems.
Industry: In the industrial sector, this compound can be used in the production of specialized lubricants, surfactants, and other chemical products.
Mechanism of Action
The mechanism of action of 16-(Acetylthio)hexadecanoic acid involves its interaction with cellular membranes and enzymes. The acetylthio group can participate in redox reactions, influencing cellular oxidative stress responses. Additionally, the fatty acid chain can integrate into lipid bilayers, affecting membrane fluidity and function .
Comparison with Similar Compounds
Hexadecanoic acid (Palmitic acid): A saturated fatty acid without the acetylthio group.
16-Hydroxyhexadecanoic acid: A hydroxylated derivative of hexadecanoic acid.
Comparison: 16-(Acetylthio)hexadecanoic acid is unique due to the presence of the acetylthio group, which imparts distinct chemical reactivity and biological properties. Unlike hexadecanoic acid, it can participate in thiol-specific reactions, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
16-acetylsulfanylhexadecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3S/c1-17(19)22-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-18(20)21/h2-16H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDAPDJLNNNCMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCCCCCCCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597567 |
Source
|
Record name | 16-(Acetylsulfanyl)hexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139270-96-5 |
Source
|
Record name | 16-(Acetylsulfanyl)hexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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